6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione
Description
The compound 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is a bicyclic heterocyclic molecule featuring a pyrazino[1,2-c]pyrimidine core fused with a tetrahydropyrazine ring. Key structural elements include:
- A pyrimidine ring substituted with 4,6-dimethyl groups at the 2-amino position.
- A pyrazino[1,2-c]pyrimidine-dione scaffold with two carbonyl groups at positions 1 and 6.
- Conformational flexibility due to the partially saturated tetrahydropyrazine moiety.
This compound shares structural motifs with bioactive pyrimidine derivatives, such as antimicrobial and anticancer agents, though its specific biological activity remains unreported in the provided evidence .
Properties
IUPAC Name |
(6E)-6-(4,6-dimethylpyrimidin-2-yl)imino-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-7-5-8(2)16-12(15-7)18-13-17-10(20)6-9-11(21)14-3-4-19(9)13/h5,9H,3-4,6H2,1-2H3,(H,14,21)(H,15,16,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIANLCKWHPVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2NC(=O)CC3N2CCNC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/2\NC(=O)CC3N2CCNC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione typically involves the cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate . The reaction conditions often include the use of solvents such as acetone and acetonitrile, and the reactions are carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione undergoes various types of chemical reactions, including:
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving cyanamides and other reactants.
Substitution Reactions: The presence of amino groups allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate . The reactions are typically carried out in solvents like acetone and acetonitrile, under elevated temperatures.
Major Products Formed
The major products formed from the reactions involving this compound include derivatives of pyrazino-pyrimidine and other heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound can target the PI3K/Akt pathway, which is crucial in many cancers .
Antiviral Properties:
The compound has also been explored for its antiviral properties. It exhibits activity against several viruses by interfering with viral replication processes. Studies suggest that it may inhibit viral polymerases, making it a candidate for further development as an antiviral drug .
Enzyme Inhibition
Inhibition of Kinases:
This compound has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways. By inhibiting these kinases, the compound can modulate cellular responses and potentially treat diseases related to dysregulated signaling pathways .
Targeting Metabolic Enzymes:
It has also been studied for its effects on metabolic enzymes such as dihydrofolate reductase (DHFR). Inhibition of DHFR is a common strategy in designing antifolate drugs used in cancer therapy and autoimmune diseases .
Structure-Activity Relationship (SAR) Studies
Optimization of Pharmacological Properties:
SAR studies have been conducted to optimize the pharmacological properties of this compound. By modifying different parts of its structure, researchers aim to enhance its potency and selectivity towards specific biological targets while reducing side effects .
Development of Analogues:
Several analogues have been synthesized to explore their efficacy and safety profiles. These studies help identify lead compounds for further development into therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Core Flexibility vs. Rigidity: The target compound’s pyrazino-pyrimidine-dione core allows partial saturation, enhancing conformational adaptability compared to fully aromatic systems like pyrido[2,3-d]pyrimidinones .
Substituent Effects: The 4,6-dimethylpyrimidin-2-ylamino group in the target compound contrasts with the dithioxo groups in spiro derivatives (e.g., 9a). The latter may enhance metal-binding capacity but reduce metabolic stability .
Biological Activity Trends: Pyrido[2,3-d]pyrimidinones with triazolo moieties (e.g., 10a–d) demonstrate anti-cancer activity, suggesting that nitrogen-rich fused systems may interact with kinase targets . Thiazolo[3,4-c]pyrimidines (e.g., 10a) show moderate antimicrobial activity, possibly due to thiazole’s sulfur atom enhancing electrophilicity .
Physicochemical and Computational Properties
- Polar Surface Area (PSA) : The target compound’s PSA is unreported, but analogues like pyrimido[4,5-d]pyrimidine-dione (PSA: 55.89) suggest moderate polarity, balancing solubility and membrane penetration .
- Molecular Weight : Estimated at ~350–400 g/mol (based on pyrido-pyrimidine analogues), aligning with Lipinski’s rule for drug-likeness .
Biological Activity
The compound 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure
The chemical structure of the compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 246.27 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), both crucial for DNA synthesis in cancer cells .
Cholinesterase Inhibition
Inhibition of cholinesterases has been identified as a promising strategy for treating Alzheimer's disease. Studies involving similar pyrazine derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that the target compound may also possess similar activities .
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial properties against various bacterial strains. Some studies reported moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives for their anticancer properties and found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
- Cholinesterase Inhibition : In research focusing on cholinergic deficits in Alzheimer's disease models, certain pyrimidine derivatives demonstrated dual inhibition capabilities with IC50 values significantly lower than standard drugs used in therapy.
- Antimicrobial Screening : A library of synthesized derivatives was screened against E. coli and S. aureus, revealing several compounds with promising antibacterial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
